molecular formula C11H9F3N2O3 B8304389 6-Methoxy-7-(2,2,2-trifluoroethoxy)-3,4-dihydroquinazolin-4-one

6-Methoxy-7-(2,2,2-trifluoroethoxy)-3,4-dihydroquinazolin-4-one

Cat. No. B8304389
M. Wt: 274.20 g/mol
InChI Key: PRNUSRACCMUHNY-UHFFFAOYSA-N
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Patent
US07235559B1

Procedure details

A mixture of ethyl 2-amino-4-(2,2,2-trifluoroethoxy)-5-methoxybenzoate (20.2 g, 69.1 mmol) and formamide (50 ml) was heated at 175° C. for 6 hours. The mixture was allowed to cool to ambient temperature, ethanol (150 ml) was added and the reaction allowed to stand for 18 hours. Collection of the solid which had precipitated by suction filtration, followed by washing with ethanol (2×50 ml) and drying in vacuo, yielded 6-methoxy-7-(2,2,2-trifluoroethoxy)-3,4-dihydroquinazolin-4-one (15.8 g, 84% yield) as a pale brown crystalline solid:
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:12]=[C:11]([O:13][CH2:14][C:15]([F:18])([F:17])[F:16])[C:10]([O:19][CH3:20])=[CH:9][C:3]=1[C:4](OCC)=[O:5].[CH:21]([NH2:23])=O>C(O)C>[CH3:20][O:19][C:10]1[CH:9]=[C:3]2[C:2](=[CH:12][C:11]=1[O:13][CH2:14][C:15]([F:18])([F:17])[F:16])[N:1]=[CH:21][NH:23][C:4]2=[O:5]

Inputs

Step One
Name
Quantity
20.2 g
Type
reactant
Smiles
NC1=C(C(=O)OCC)C=C(C(=C1)OCC(F)(F)F)OC
Name
Quantity
50 mL
Type
reactant
Smiles
C(=O)N
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
175 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
CUSTOM
Type
CUSTOM
Details
Collection of the solid which
CUSTOM
Type
CUSTOM
Details
had precipitated by suction filtration
WASH
Type
WASH
Details
by washing with ethanol (2×50 ml)
CUSTOM
Type
CUSTOM
Details
drying in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC=1C=C2C(NC=NC2=CC1OCC(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 15.8 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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